molecular formula C16H8Cl2INO2 B12876991 6,8-Dichloro-2-(3-iodophenyl)quinoline-4-carboxylic acid CAS No. 29240-62-8

6,8-Dichloro-2-(3-iodophenyl)quinoline-4-carboxylic acid

Cat. No.: B12876991
CAS No.: 29240-62-8
M. Wt: 444.0 g/mol
InChI Key: XEJHAHGHIDWYNW-UHFFFAOYSA-N
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Description

6,8-Dichloro-2-(3-iodophenyl)quinoline-4-carboxylic acid is a complex organic compound with the molecular formula C16H8Cl2INO2 This compound belongs to the quinoline family, which is known for its diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-2-(3-iodophenyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in various solvents, including water and organic solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-2-(3-iodophenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.

Scientific Research Applications

6,8-Dichloro-2-(3-iodophenyl)quinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,8-Dichloro-2-(3-iodophenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure similar to 6,8-Dichloro-2-(3-iodophenyl)quinoline-4-carboxylic acid but without the chlorine and iodine substitutions.

    Quinolone: A derivative of quinoline with a ketone group, known for its antibacterial properties.

    Chloroquine: A quinoline derivative used as an antimalarial drug.

Uniqueness

This compound is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. These substitutions can enhance its binding affinity to specific molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

29240-62-8

Molecular Formula

C16H8Cl2INO2

Molecular Weight

444.0 g/mol

IUPAC Name

6,8-dichloro-2-(3-iodophenyl)quinoline-4-carboxylic acid

InChI

InChI=1S/C16H8Cl2INO2/c17-9-5-11-12(16(21)22)7-14(20-15(11)13(18)6-9)8-2-1-3-10(19)4-8/h1-7H,(H,21,22)

InChI Key

XEJHAHGHIDWYNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C2=NC3=C(C=C(C=C3Cl)Cl)C(=C2)C(=O)O

Origin of Product

United States

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